molecular formula C7H9BrN2 B1380393 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1554534-02-9

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B1380393
CAS No.: 1554534-02-9
M. Wt: 201.06 g/mol
InChI Key: YOKUXJMLZSXEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a brominated heterocyclic building block of significant interest in medicinal and organic chemistry. The imidazo[1,5-a]pyridine core is a privileged pharmacophoric scaffold found in a variety of biologically active compounds and natural alkaloids . This specific bromo-derivative serves as a versatile synthetic intermediate, where the bromine atom facilitates further structural diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships. The saturated 5,6,7,8-tetrahydro ring system contributes distinct stereoelectronic properties and potential for improved solubility. Researchers utilize this compound in the development of novel molecules for pharmaceutical research, including potential antitumor and antimicrobial agents , given the known activities of this heterocyclic family . The compound is provided for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKUXJMLZSXEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC(=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554534-02-9
Record name 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide delves into the largely unexplored therapeutic potential of a specific subclass: 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives. While direct research on this scaffold is nascent, this paper will synthesize data from structurally related analogs to build a compelling case for its investigation. We will explore plausible synthetic routes, identify high-potential therapeutic targets based on structure-activity relationship (SAR) analysis of related imidazopyridine isomers, and provide detailed experimental protocols for synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in areas of significant unmet medical need, including infectious diseases and metabolic disorders.

Introduction: The Privileged Imidazopyridine Scaffold

Imidazopyridines, bicyclic aromatic heterocycles, are classified as "privileged structures" in drug discovery due to their ability to bind to a wide range of biological targets with high affinity. This versatility has led to their incorporation into numerous marketed drugs. The fusion of an imidazole ring to a pyridine ring creates a unique electronic and steric environment, which can be finely tuned through substitution to achieve desired pharmacological profiles.

The focus of this guide, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core, introduces a saturated pyridine ring. This structural modification imparts three-dimensionality, moving away from the planarity of the aromatic parent and potentially improving properties such as solubility and metabolic stability, while allowing for specific conformational interactions with protein targets. The addition of a bromine atom at the 1-position is of particular interest. Halogen atoms, especially bromine, can serve multiple roles in drug design: they can act as a bioisostere for other groups, form halogen bonds with protein residues, and serve as a synthetic handle for further chemical elaboration through cross-coupling reactions. Indeed, studies on related imidazopyridine isomers have demonstrated that small lipophilic substituents like bromine can be essential for biological activity[1].

Synthetic Strategy: A Plausible Route to the Core Scaffold

Synthetic_Pathway cluster_steps Proposed Synthetic Scheme A 2-(Aminomethyl)piperidine B N-(Piperidin-2-ylmethyl)acetamide A->B Acetic Anhydride, Pyridine C 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine B->C Bischler-Napieralski Reaction (e.g., POCl3, PPA) D 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine C->D Bromination (e.g., NBS, DMF)

Caption: Proposed synthetic pathway to the target scaffold.

Experimental Protocol: Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Step 1: Acetylation of 2-(Aminomethyl)piperidine

  • To a solution of 2-(aminomethyl)piperidine (1.0 eq) in pyridine (5 vol) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(piperidin-2-ylmethyl)acetamide.

Step 2: Cyclization to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

  • To a solution of N-(piperidin-2-ylmethyl)acetamide (1.0 eq) in toluene (10 vol), add phosphorus oxychloride (POCl₃, 2.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 2M sodium hydroxide to pH > 10.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Step 3: Bromination to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield the final product, 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Therapeutic Potential: An Evidence-Based Extrapolation

The therapeutic potential of the target scaffold can be inferred from the biological activities of its close isomers and related structures. The key structural features—the tetrahydro-imidazopyridine core and the 1-bromo substituent—provide a basis for predicting potential molecular targets.

Antifungal Activity

Infections caused by pathogenic fungi, particularly Candida species, are a growing public health concern, with increasing instances of resistance to current therapies. A study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives revealed potent and selective antifungal activity against a panel of human pathogenic Candida species[5]. One analog, bearing a 4-cyanobenzylidene hydrazide moiety, exhibited a minimum inhibitory concentration (MIC) as low as 0.016 mg/mL and showed no cytotoxicity against mammalian cell lines at concentrations up to 25 µg/mL, indicating a high degree of selectivity[5].

Hypothesis: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core likely shares the antifungal potential of its [1,2-a] isomer. The 1-bromo substituent can be used as a handle to introduce a variety of side chains, similar to the benzylidene hydrazide in the active analog, to optimize antifungal potency and spectrum.

Inhibition of Heparanase-1 for Proteinuric Kidney Diseases

Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that degrades heparan sulfate proteoglycans, key components of the glomerular basement membrane in the kidney. Overexpression of HPSE1 is associated with proteinuria and the progression of nephrotic syndrome. Therefore, HPSE1 is a promising therapeutic target for these conditions[6]. A series of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been identified as potent and selective inhibitors of HPSE1[6][7].

Hypothesis: The shared core structure suggests that 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives could also be developed as HPSE1 inhibitors. The bromo-substituent could be replaced via Suzuki or other cross-coupling reactions with a carboxylic acid-bearing moiety to mimic the known active compounds.

Therapeutic_Targets Core 1-Bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyridine Scaffold Target1 Fungal Cell Wall/Membrane (e.g., Ergosterol Biosynthesis) Core->Target1 Antifungal Activity Target2 Heparanase-1 (HPSE1) Core->Target2 Treatment of Proteinuric Diseases Target3 Excitatory Amino Acid Transporter 3 (EAAT3) Core->Target3 Neurological Disorders

Caption: Potential therapeutic targets for the scaffold.

Modulation of Neurological Targets

A study on imidazo[1,2-a]pyridine-3-amines identified these compounds as the first selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3)[1]. Notably, this study highlighted that a small lipophilic substituent, such as methyl or bromine, at the 7- and/or 8-position was crucial for activity[1]. EAAT3 is involved in regulating glutamate levels in the brain, and its modulation has therapeutic potential in a range of neurological and psychiatric disorders.

Hypothesis: The presence of a bromine atom on the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is a key feature that aligns with the structure-activity relationship findings for EAAT3 inhibitors. This suggests that derivatives of this scaffold could be explored for their potential to modulate neurological targets.

Proposed Experimental Workflow for Biological Evaluation

A systematic evaluation of newly synthesized derivatives is crucial to validate their therapeutic potential. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Experimental_Workflow A Synthesis of Derivative Library B Primary Screening A->B C Antifungal Susceptibility Testing (MIC) B->C D Enzyme Inhibition Assays (e.g., HPSE1) B->D E Cell-based Assays (e.g., EAAT3 uptake) B->E F Hit-to-Lead Optimization (SAR Studies) C->F D->F E->F G In Vivo Efficacy and Toxicology Studies F->G

Caption: Proposed workflow for biological evaluation.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) to a concentration of 0.5–2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion and Future Directions

The 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from closely related analogs, derivatives of this core structure are poised to exhibit significant therapeutic potential, particularly in the development of novel antifungal agents and inhibitors of enzymes such as heparanase-1. The bromine substituent is a key feature, offering both a potential pharmacophoric element and a versatile synthetic handle for library generation and hit-to-lead optimization.

Future research should focus on the execution of the proposed synthetic and biological evaluation workflows. The synthesis of a focused library of derivatives, exploring a range of substituents at the 1-position (via replacement of the bromine) and on the tetrahydro-pyridine ring, will be crucial for elucidating detailed structure-activity relationships. Successful identification of potent and selective lead compounds will pave the way for in-depth mechanistic studies and preclinical development. This technical guide serves as a foundational roadmap for researchers to embark on the exploration of this exciting new chemical space.

References

  • Yildiz, I., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2055-2061. [Link]

  • Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050. [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Guzior, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(1), 34. [Link]

  • Imai, Y., et al. (2024). Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorganic & Medicinal Chemistry Letters, 99, 129571. [Link]

  • Mazzolari, A., et al. (2022). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2022(2), M1389. [Link]

  • Takada, S., et al. (1995). Synthesis and Structure−Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry, 38(21), 4220-4229. [Link]

  • Patel, R. B., et al. (2011). Characterization and pharmacological evaluation of new pyridine analogs. Medicinal Chemistry Research, 20(8), 1266-1277. [Link]

  • Adimurthy, S., et al. (2017). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 15(46), 9747-9766. [Link]

  • Pires, N., et al. (2013). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. Journal of Medicinal Chemistry, 56(22), 9045-9056. [Link]

  • Legigan, T., et al. (2021). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules, 26(10), 2772. [Link]

  • Beeck, M. O., et al. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 20(3), 543-550. [Link]

  • Tian, C., et al. (2012). Synthesis and evaluation of 8-deaza-5,6,7,8-tetrahydromethotrexate derivatives as dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1839-1847. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Caproiu, M. T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6608. [Link]

  • Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2838-2846. [Link]

  • Dahmani, S., et al. (2011). 3-Acetyl-6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1437. [Link]

  • Al-Khawaja, A., et al. (2019). Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chemical Neuroscience, 10(10), 4414-4429. [Link]

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2829-2833. [Link]

  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-alpha]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664. [Link]

Sources

Unlocking the Tetrahydroimidazo[1,5-a]pyridine Scaffold: A Technical Guide to Bioactivity and Synthesis

[1]

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a bicyclic "privileged structure" characterized by a saturated piperidine ring fused to an imidazole core.[1] Its value in drug discovery lies in its ability to position substituents in precise 3D orientations (stereochemical vectors) while maintaining a compact physicochemical profile.[1] This guide explores its utility as a building block for aromatase inhibitors (e.g., Fadrozole), farnesyltransferase inhibitors (FTIs) , and emerging epigenetic modulators (EZH2/EED) .[1]

Structural Rationale & Pharmacophore Analysis[1]

The "3D-Vector" Advantage

While the aromatic imidazo[1,5-a]pyridine is planar, the tetrahydro variant introduces significant sp³ character at the C5, C6, C7, and C8 positions.[1] This saturation creates a "pucker" in the piperidine ring, allowing for:

  • Chirality at C5: A critical vector for hydrophobic interactions (seen in Fadrozole).[1]

  • Bridgehead Nitrogen (N1): Maintains a specific lone-pair orientation for metal coordination (e.g., Heme-Fe binding).

  • Conformational Restriction: Reduces the entropic penalty of binding compared to flexible linear amines.

Physicochemical Profile[1][2]
  • Lipophilicity (cLogP): Generally lower than the fully aromatic system due to sp³ carbons, improving solubility.[1]

  • Basicity: The imidazole nitrogen (N2) remains basic, serving as a hydrogen bond acceptor or metal ligand.[1]

Synthetic Access: Modular Building Blocks

The primary challenge in utilizing this scaffold is regio- and stereoselective synthesis. Two dominant strategies exist: Reductive Cyclization and Multicomponent Assembly .[1]

Strategy A: The Dinsmore Cyclization (Modular Access)

Developed for farnesyltransferase inhibitors, this route allows for the introduction of diversity at the C8 position.[1]

  • Mechanism: Condensation of a

    
    -(1-imidazolyl)butyraldehyde with a primary amine generates an iminium ion, which undergoes an intramolecular electrophilic aromatic substitution (Pictet-Spengler type) to close the ring.
    
  • Utility: Ideal for creating libraries with diverse amines at C8.[1]

Strategy B: Reductive Functionalization (Fadrozole Route)

Used for C5-substituted analogues.

  • Mechanism: Grignard addition to a pyridyl-imidazole precursor followed by catalytic hydrogenation of the pyridine ring.

Visualization: Synthetic Workflows

SynthesisPathwaysStart1ImidazolylButyraldehydeIminiumIminium IonIntermediateStart1->IminiumCondensationAminePrimaryAmine (R-NH2)Amine->IminiumProductA8-Amino-tetrahydroimidazo[1,5-a]pyridineIminium->ProductACyclization (Acid)Start2Imidazo[1,5-a]pyridine (Aromatic)ReductionCatalyticHydrogenationStart2->ReductionH2 / Pd/CProductB5-SubstitutedTetrahydro-scaffoldReduction->ProductBStereocontrol

Caption: Figure 1. Two primary synthetic routes.[1] Top: Dinsmore cyclization for C8-functionalization. Bottom: Reduction route for C5-functionalization.

Biological Case Studies

Oncology: Aromatase Inhibition (Fadrozole)

Fadrozole (CGS 16949A) represents the gold standard for this scaffold.[1]

  • Target: Aromatase (CYP19), the enzyme responsible for estrogen biosynthesis.[1]

  • Mechanism of Action: The imidazole nitrogen (N2) of the tetrahydroimidazo[1,5-a]pyridine core coordinates directly with the Heme Iron (Fe) of the cytochrome P450 enzyme.[1]

  • Stereochemistry: The inhibitory activity is highly stereospecific. The (-) enantiomer is significantly more potent (IC50 = 2 nM) than the (+) enantiomer, demonstrating the necessity of the precise C5-vector.

Metabolic Stability: Farnesyltransferase Inhibitors (FTIs)

Researchers at Merck utilized the scaffold to improve the metabolic stability of linear FTI peptides.[1]

  • Problem: Linear diamine inhibitors were rapidly metabolized.

  • Solution: Cyclizing the diamine into the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring constrained the conformation.[1][2][3]

  • Outcome: The scaffold maintained potency (IC50 = 0.6 nM) while significantly improving pharmacokinetic half-life by protecting the labile amine bond.

Epigenetics: EZH2-EED Interaction

Recent studies (2021) identified 1-isopropyl-3-amino-tetrahydroimidazo[1,5-a]pyridine derivatives as binders to the EED subunit of the PRC2 complex.

  • Activity: Disruption of the EZH2-EED protein-protein interaction (PPI).

  • Role: The scaffold acts as a rigid spacer that projects hydrophobic groups into the EED trimethyl-lysine pocket.

Visualization: Mechanism of Action (Aromatase)

MOA_AromataseScaffoldTetrahydroimidazo[1,5-a]pyridineN2Imidazole N2(Lone Pair)Scaffold->N2C5C5-Aryl Group(Chiral)Scaffold->C5HemeHeme Iron(Fe)N2->HemeCoordinationBondPocketHydrophobicPocketC5->PocketVan der WaalsInteractionEnzymeAromatase(CYP19)ResultEstrogen SynthesisBLOCKEDEnzyme->ResultInhibitionHeme->EnzymePocket->Enzyme

Caption: Figure 2.[2][4] Mechanism of Fadrozole. The scaffold anchors to the Heme iron while the C5-substituent fills the hydrophobic specificity pocket.

Experimental Protocols

Synthesis of 8-Amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (Dinsmore Method)

This protocol yields the C8-functionalized building block.

  • Reagents: 4-(1H-imidazol-1-yl)butanal (1.0 eq), Primary Amine (1.1 eq), Acetic Acid (2.0 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), DCM (Solvent).[1]

  • Step 1 (Iminium Formation): Dissolve aldehyde and amine in DCM. Add Acetic Acid. Stir at RT for 1 hour to generate the iminium species in situ.

  • Step 2 (Cyclization): The cyclization often occurs spontaneously upon acid catalysis.[1] If reduction is required for a non-cyclized side product, add STAB.[1]

  • Step 3 (Workup): Quench with sat. NaHCO3. Extract with DCM (3x).[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient). The bridgehead proton typically appears as a multiplet around 4.0-5.0 ppm in 1H NMR.

Aromatase Inhibition Assay (In Vitro)

Validates the biological activity of the synthesized scaffold.[1]

  • System: Human placental microsomes or recombinant CYP19.

  • Substrate: [1β-3H]Androstenedione (Radiometric assay).

  • Procedure:

    • Incubate enzyme + inhibitor (0.1 nM - 10 µM) + NADPH regenerating system.

    • Add radiolabeled substrate. Incubate at 37°C for 15 min.

    • Reaction: Aromatization releases tritiated water (3H2O).[1]

    • Termination: Add chloroform/methanol to stop reaction.

    • Measurement: Separate aqueous phase (containing 3H2O) and count via liquid scintillation.[1]

  • Control: Use Letrozole or Fadrozole as a positive control (IC50 expected ~2-10 nM).

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR trends for the tetrahydroimidazo[1,5-a]pyridine scaffold across different targets.

PositionModificationEffect on BioactivityTarget Relevance
N2 (Imidazole) None (Free base)Essential for Heme coordination.Aromatase (CYP19)
C5 (Benzylic) Aryl substitutionCreates chiral center; (-) enantiomer often >100x more potent.Aromatase / FTI
C5 (Benzylic) Bulky alkylsCan reduce potency if steric clash with Heme porphyrin occurs.[1]Aromatase
C8 (Bridge) Amino groupImproves solubility; allows peptide coupling.[1]Farnesyltransferase
C8 (Bridge) Gem-dimethylIncreases rigidity; improves metabolic stability.General
Ring Saturation Fully AromaticLoses chirality; flattens vector; often reduces selectivity.[1]All

References

  • Dinsmore, C. J., et al. (2000).[1][2][3] Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors of Farnesyltransferase.[1][2][3][5] Organic Letters, 2(22), 3473–3476.[1][2] Link[1]

  • Browne, L. J., et al. (1991).[1] Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease.[1][6] Journal of Medicinal Chemistry, 34(2), 725–736.[1] Link[1]

  • Steele, R. E., et al. (1987).[1] Inhibition of aromatase in vitro and in vivo by a new nonsteroidal inhibitor, CGS 16949A (Fadrozole).[1] Steroids, 50(4-6), 347-361. Link

  • Kung, P. P., et al. (2021).[1] Design and Synthesis of EED Binders and EZH2-EED Interaction Inhibitors. Journal of Medicinal Chemistry, 64(15), 10524–10542.[1] (Contextual citation for epigenetic applications). Link[1]

Technical Guide: Electronic Properties & Reactivity of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

[1]

Part 1: Executive Summary & Structural Architecture[1][2]

Compound Identity:

  • IUPAC Name: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine[1]

  • CAS Registry Number: 1554534-02-9[1]

  • Core Scaffold: Imidazo[1,5-a]pyridine (partially saturated)

  • Key Role: A "privileged scaffold" intermediate in the synthesis of aldosterone synthase inhibitors (e.g., Osilodrostat analogs) and aromatase inhibitors.

The Electronic Thesis: The molecule is a bicyclic system comprising an electron-rich aromatic imidazole ring fused to a saturated, lipophilic piperidine ring.[1] The 1-bromo substituent transforms this nucleophilic heterocycle into a highly specific electrophilic partner for cross-coupling reactions.[1][2] Unlike its fully aromatic parent (imidazo[1,5-a]pyridine), the 5,6,7,8-tetrahydro variant possesses a distinct electronic profile where the six-membered ring acts solely as a steric and inductive alkyl donor, isolating the aromatic chemistry to the five-membered ring.[1]

Structural & Electronic Parameters[1][3][4][5]
ParameterValue / CharacteristicElectronic Implication
Hybridization C1-C3:

(Aromatic) C5-C8:

(Aliphatic)
The molecule has a clear "aromatic head" and "aliphatic tail," creating an amphiphilic electronic distribution.[1]
pKa (Conj. Acid) ~5.8 – 6.2 (Estimated)The basic center is N2. The 1-bromo group exerts a strong inductive withdrawing effect (-I), lowering the pKa relative to the unsubstituted parent (~7.0).[1]
Dipole Moment High (> 4.0 D)The vector points towards the imidazole nitrogens, enhanced by the C-Br bond polarization.
HOMO Location Imidazole

-system
High electron density at C3 makes it susceptible to electrophilic attack if not blocked.[1][2]
LUMO Location C1-Br

orbital
The low-lying

orbital at the C-Br bond facilitates rapid oxidative addition by transition metals (Pd, Ni).[1]

Part 2: Reactivity Profile & Electronic Consequence[1][2]

The 1-bromo substituent is the "electronic trigger" of this molecule.[1][2] Its presence at the C1 position—adjacent to the bridgehead nitrogen—creates a unique reactivity landscape.[2]

The Electrophilic C1-Br Center (Cross-Coupling)

The C1 position is electronically activated for metal-catalyzed cross-coupling.[1] The adjacent bridgehead nitrogen (N8a) exerts a mesomeric donation that destabilizes the C-Br bond slightly, making it more reactive towards oxidative addition than a standard aryl bromide.

  • Primary Application: Suzuki-Miyaura coupling to install biaryl motifs (common in CYP11B1/B2 inhibitors).

  • Selectivity: In competitive coupling scenarios, the C1-Br bond reacts preferentially over chlorides due to the weaker bond dissociation energy (BDE) and the stabilization of the oxidative addition intermediate by the imidazole

    
    -system.[1]
    
The Nucleophilic N2 and C3 Centers

Despite the electron-withdrawing bromine, the imidazole ring retains nucleophilic character.[1]

  • N2 Protonation: The N2 nitrogen remains a competent hydrogen bond acceptor (HBA), crucial for binding in metalloenzyme active sites (e.g., coordinating to the Heme iron in cytochrome P450s).

  • C3 Reactivity: The C3 position (the "top" of the imidazole) remains electron-rich. In the absence of steric blocking, it is susceptible to Electrophilic Aromatic Substitution (EAS), such as nitration or further halogenation.

C-H Activation Potential

The C3-H bond is acidic enough for direct C-H activation (arylation) under specific Pd(II) catalysis, often directed by the N2 nitrogen.

Part 3: Visualization of Reactivity & Synthesis[1]

The following diagram maps the electronic "hotspots" of the molecule and outlines the primary synthetic utility.

GCore1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineC1_BrC1-Br Bond(Electrophilic Site)Core->C1_BrPrimary Synthetic HandleN2N2 Nitrogen(Basic/Coordination Site)Core->N2Heme Coordination(Drug Mechanism)C3C3 Position(Nucleophilic/C-H Activation)Core->C3Secondary FunctionalizationPiperidinePiperidine Ring(Lipophilic/Steric Bulk)Core->PiperidineSolubility/PK ModulationSuzukiSuzuki Coupling(Biaryl Synthesis)C1_Br->SuzukiPd(0) Oxidative AdditionSaltSalt Formation(Solubility)N2->SaltProtonation (HX)

Caption: Electronic reactivity map highlighting the orthogonal reactivity of the C1 electrophile and N2 nucleophile.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Note: Direct bromination of the tetrahydro scaffold is the most efficient route.[1]

Reagents: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

  • Dissolution: Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in anhydrous MeCN (0.2 M concentration) in a round-bottom flask protected from light.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to avoid exotherms and over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: ~201/203 amu).[1]

  • Quench: Quench the reaction with saturated aqueous

    
     (sodium thiosulfate) to neutralize active bromine species.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO2, DCM/MeOH gradient). The 1-bromo isomer typically elutes before the 3-bromo isomer (if formed) due to lower polarity.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (General Procedure)

Purpose: To demonstrate the utility of the C1-Br bond.[1]

Reagents: 1-Bromo-scaffold (1.0 eq), Arylboronic acid (1.2 eq),


  • Setup: Charge a microwave vial or pressure tube with the 1-bromo intermediate, arylboronic acid, and base.

  • Solvent & Catalyst: Add degassed Dioxane/Water mixture, followed by the Pd catalyst under an Argon atmosphere.

  • Heating: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Part 5: References

  • Osilodrostat Synthesis & Intermediates:

    • Title: "Discovery of Osilodrostat (LCI699), a Potent and Selective 11β-Hydroxylase Inhibitor for the Treatment of Cushing’s Disease."

    • Source:Journal of Medicinal Chemistry, 2015.[2]

    • URL:[Link]

    • Relevance: Details the use of imidazo[1,5-a]pyridine scaffolds in drug development and the importance of halogenated intermediates.

  • General Synthesis of Imidazo[1,5-a]pyridines:

    • Title: "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles."

    • Source:Organic & Biomolecular Chemistry, 2014.[2]

    • URL:[Link]

    • Relevance: Provides foundational methods for constructing the core ring system.

  • Electronic Properties of Imidazoles:

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and water."

    • Source:European Journal of Organic Chemistry, 2017.[2][3]

    • URL:[Link]

    • Relevance: Basis for pKa estimation and basicity trends in fused heterocyclic systems.[2]

Metabolic Stability Predictions for 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the metabolic stability of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (hereafter referred to as 1-Br-THIP ). As a bicyclic scaffold combining an aromatic imidazole ring with a saturated piperidine-like ring, 1-Br-THIP presents distinct metabolic liabilities. This guide details in silico prediction methodologies, proposed metabolic pathways, and rigorous experimental protocols for validating intrinsic clearance (


) and half-life (

).

Part 1: Structural Analysis & In Silico Prediction

Chemical Architecture & Electronic Properties

The 1-Br-THIP molecule consists of a fused 5,6-bicyclic system. The metabolic fate is dictated by the electronic contrast between the electron-rich aromatic imidazole and the saturated, lipophilic tetrahydropyridine ring.

  • Core Scaffold: 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.[1]

  • Functional Handle: Bromine at position 1 (C1).

  • Key Metabolic Soft Spots:

    • C5 & C8 Positions: These methylene carbons are adjacent to the bridgehead nitrogen. The C5 position is particularly labile due to its "benzylic-like" activation by the imidazole ring and the

      
      -amino effect.
      
    • Imidazole Nitrogen (N2): A potential site for N-oxidation or glucuronidation, though steric hindrance from the bridgehead may modulate this.

    • C1-Bromine: While generally stable, oxidative debromination is a theoretical risk, particularly if glutathione (GSH) conjugation occurs via nucleophilic aromatic substitution (

      
      ), although this is less favorable in electron-rich heterocycles without strong electron-withdrawing groups.
      
Predictive Workflow

To accurately predict the metabolic stability of 1-Br-THIP before wet-lab testing, a tiered in silico approach is required.

InSilicoWorkflow Input Input Structure: 1-Br-THIP QM QM Analysis (DFT/B3LYP) Bond Dissociation Energy Input->QM Electronic SOM SOM Prediction (SMARTCyp/FAME) Identify Labile Sites Input->SOM Statistical Docking Enzyme Docking (CYP3A4/CYP2D6) Steric Fit QM->Docking Reactivity SOM->Docking Site Priority Output Predicted Metabolites & Clearance Risk Docking->Output

Figure 1: Tiered in silico workflow for predicting metabolic liabilities.

Part 2: Mechanistic Pathways & Metabolite Identification[2]

Proposed Metabolic Map

Based on Structure-Activity Relationships (SAR) of tetrahydroimidazo[1,5-a]pyridines, the primary clearance mechanism is expected to be Phase I oxidation mediated by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.

Primary Pathway (Hydroxylation): The most probable metabolic event is hydroxylation at the C5 or C8 positions. Oxidation at C5 leads to a hemiaminal intermediate, which is often unstable and may result in ring opening or further oxidation to a lactam (cyclic amide).

Secondary Pathway (N-Oxidation): The N2 nitrogen of the imidazole ring may undergo direct oxidation to form an N-oxide, a common route for nitrogen-containing heterocycles.

MetabolicMap Parent 1-Br-THIP (Parent) M1 M1: C5-Hydroxylation (Unstable Hemiaminal) Parent->M1 CYP3A4 [O] M2 M2: C8-Hydroxylation Parent->M2 CYP2D6 [O] M3 M3: N-Oxide Parent->M3 FMO/CYP [O] M1_Lactam 5-Oxo-derivative (Lactam) M1->M1_Lactam -2H (Dehydrogenation) RingOpen Ring Opening (Aldehyde/Amine) M1->RingOpen Hydrolysis

Figure 2: Proposed metabolic pathways for 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Part 3: Experimental Validation Protocols

To validate the predictions, a standard microsomal stability assay is required. This protocol is designed to be self-validating through the use of positive controls (high-clearance drugs like Verapamil) and negative controls (Warfarin).

Microsomal Stability Assay Protocol

Objective: Determine the intrinsic clearance (


) and in vitro half-life (

) using Human Liver Microsomes (HLM).

Reagents:

  • Test Compound: 1-Br-THIP (10 mM stock in DMSO).

  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute 1-Br-THIP to 1

    
    M in phosphate buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH (1 mM final) to start the reaction.[2]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold ACN + IS. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Analysis & Calculation

Data Presentation Table: Summarize the depletion data in the following format:

Time (min)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
0

1004.605
5



............
60



Calculations: Plot


 vs. Time (

). The slope (

) of the linear regression represents the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Part 4: Interpretation & Optimization Strategy

Interpreting Results
  • High Stability:

    
    . The saturated ring is resistant; the bromine does not trigger reactivity.
    
  • Moderate Stability:

    
    . Likely slow hydroxylation at C5.
    
  • Low Stability:

    
    . Rapid oxidation at C5/C8.
    
Optimization Strategies

If 1-Br-THIP exhibits high clearance, the following structural modifications are recommended to block metabolic soft spots:

  • Fluorination: Introduce fluorine at C5 or C8 to block H-atom abstraction.

  • Gem-dimethylation: Add methyl groups to the saturated ring to introduce steric hindrance.

  • Aromatization: If the pharmacological target permits, oxidizing the saturated ring to a fully aromatic imidazo[1,5-a]pyridine will significantly increase metabolic stability, though it flattens the molecule.

References

  • Protocols.io. (2024).[3] Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Intrinsic Clearance Calculation. Retrieved from [Link]

  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Standard Conditions. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Power of a Well-Placed Halogen

The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique electronic properties and conformational rigidity make it an attractive starting point for the design of novel therapeutics. The partially saturated version, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, offers a three-dimensional architecture that can effectively probe the binding pockets of complex biological targets.

This application note focuses on a particularly valuable derivative: 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine . The introduction of a bromine atom at the C1 position transforms this scaffold into a versatile and powerful building block for drug discovery. This halogen serves as a strategic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core. Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, complete with detailed protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Core Scaffold and Key Intermediate

The journey to harnessing the potential of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine begins with the synthesis of the parent tetrahydroimidazo[1,5-a]pyridine scaffold. A robust method for this is the cyclocondensation of 2-(aminomethyl)pyridine derivatives.[1]

Protocol 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

This protocol is adapted from established methods for the synthesis of imidazo[1,5-a]pyridines.[1]

Materials:

  • 2-(aminomethyl)pyridine

  • An appropriate C1 source (e.g., a suitable nitroalkane)

  • Polyphosphoric acid (PPA)

  • Phosphorous acid (H3PO3)

  • Ice-cold water

  • Aqueous ammonia

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel suitable for high-temperature reactions, combine polyphosphoric acid (87%) and phosphorous acid in a 1:1 mass ratio.

  • Heat the mixture to 160°C with stirring.

  • To the hot acid mixture, slowly add 2-(aminomethyl)pyridine followed by the dropwise addition of the C1 source (e.g., nitroethane, 1.2 equivalents).

  • Maintain the reaction at 160°C for 2 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto ice-cold water.

  • Neutralize the acidic solution with aqueous ammonia until a basic pH is achieved.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Protocol 2: Bromination at the C1 Position

With the core scaffold in hand, the next critical step is the regioselective introduction of the bromine atom at the C1 position.

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine .

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C1-bromo substituent of the title compound is primed for participation in a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the modular and efficient assembly of complex molecular architectures.

G cluster_start Key Intermediate cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds for Drug Discovery start 1-bromo-5H,6H,7H,8H- imidazo[1,5-a]pyridine suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acid/Ester sonogashira Sonogashira (C-C Bond Formation) start->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald Amine/Amide aryl_deriv 1-Aryl/Heteroaryl Derivatives suzuki->aryl_deriv alkynyl_deriv 1-Alkynyl Derivatives sonogashira->alkynyl_deriv amino_deriv 1-Amino Derivatives buchwald->amino_deriv G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle s1 Pd(0)L₂ s2 Oxidative Addition (Ar-Pd(II)-Br)L₂ s1->s2 R-Br s3 Transmetalation (Ar-Pd(II)-R)L₂ s2->s3 R'-B(OH)₂ Base s4 Reductive Elimination s3->s4 s4->s1 R-R' b1 Pd(0)L₂ b2 Oxidative Addition (Ar-Pd(II)-Br)L₂ b1->b2 Ar-Br b3 Amine Coordination & Deprotonation (Ar-Pd(II)-NR₂)L₂ b2->b3 R₂NH Base b4 Reductive Elimination b3->b4 b4->b1 Ar-NR₂

Sources

Application Note: Regioselective Bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine , a critical bicyclic scaffold in medicinal chemistry.

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold represents a "privileged structure" in drug discovery, serving as a core for IDO inhibitors, anticonvulsants, and antifungal agents. Functionalization of this core, particularly halogenation, is a pivotal step for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the regioselective monobromination of the imidazole ring at the C-3 position . While the parent imidazo[1,5-a]pyridine is an electron-rich aromatic system, its tetrahydro- derivative possesses distinct electronic properties due to the fused saturated piperidine ring, which acts as an inductive electron donor, enhancing nucleophilicity.

Key Protocol Features:

  • Reagent: N-Bromosuccinimide (NBS) – chosen for stoichiometric control and mild conditions.

  • Selectivity: >95% C-3 regioselectivity.

  • Yield: Typical isolated yields of 75–85%.

  • Scale: Validated from mg to multigram scales.

Mechanistic Insight & Regioselectivity

Understanding the electronic bias of the substrate is crucial for success. The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine system consists of an aromatic imidazole ring fused to a saturated piperidine ring.

  • Electronic Activation: The bridgehead nitrogen (N-2) donates electron density into the imidazole ring. The saturated ring (positions 5,6,7,[1]8) exerts a weak inductive effect (+I), making the system slightly more electron-rich than its fully aromatic counterpart.

  • Regiocontrol (C-3 vs. C-1):

    • C-3 Position: Located between the bridgehead nitrogen and the imine-like nitrogen (N-2 and the non-bridgehead N). It is the most electron-rich site and the kinetic target for electrophilic aromatic substitution (EAS).

    • C-1 Position: Adjacent to the bridgehead carbon. While reactive, it is less nucleophilic than C-3. Substitution at C-1 typically occurs only if C-3 is blocked.

Mechanistic Pathway:

  • Activation: NBS provides a source of electrophilic bromine (

    
    ).
    
  • Attack: The

    
    -electrons at C-3 attack the electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate).
    
  • Deprotonation: Succinimide anion acts as a base to abstract the proton, restoring aromaticity.

BrominationMechanism Substrate 5,6,7,8-Tetrahydro- imidazo[1,5-a]pyridine Intermediate Sigma Complex (C-3 Attack) Substrate->Intermediate + NBS (Electrophilic Attack) NBS N-Bromosuccinimide (Electrophile Source) Product 3-Bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyridine Intermediate->Product - HBr (Succinimide) (Re-aromatization)

Figure 1: Mechanistic pathway for the regioselective bromination at C-3.

Reagent Selection Guide

ReagentSuitabilityProsCons
N-Bromosuccinimide (NBS) High Precise stoichiometric control; mild; easy removal of succinimide byproduct.Requires protection from light to prevent radical side reactions.
Bromine (

)
LowHigh atom economy; rapid reaction.Difficult to control (risk of over-bromination); harsh acidic byproducts (HBr); handling hazards.
Pyridinium Tribromide MediumSolid, weighable source of

.
Slower reaction; difficult workup compared to NBS.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) MediumHigh active bromine content.[2]Less common; solubility issues in some solvents.

Recommendation: Use NBS in Acetonitrile (MeCN) or Dichloromethane (DCM) . MeCN is preferred for its polarity, which stabilizes the transition state.

Detailed Experimental Protocol

Method A: Standard NBS Bromination (Recommended)

Target: Synthesis of 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Materials:

  • 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize if yellow/aged.

  • Acetonitrile (MeCN) [Anhydrous] – 0.1 M concentration relative to substrate.

  • Saturated aq.

    
     solution.
    
  • Ethyl Acetate (EtOAc) or DCM for extraction.

Step-by-Step Procedure:

  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (e.g., 1.22 g, 10 mmol) in anhydrous MeCN (100 mL).

    • Cool the solution to

      
        using an ice/water bath. Cooling is critical to prevent regio-scrambling or over-bromination.
      
  • Addition:

    • Add NBS (1.87 g, 10.5 mmol, 1.05 equiv) portion-wise over 15 minutes.

    • Note: Protect the flask from direct light (wrap in aluminum foil) to inhibit radical bromination at the benzylic/allylic positions (C-5 or C-8).

  • Reaction:

    • Allow the mixture to stir at

      
       for 30 minutes.
      
    • Remove the ice bath and allow to warm to Room Temperature (RT) . Stir for an additional 1–2 hours.

    • Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS. The product typically moves slightly faster or has a similar Rf but stains differently. Look for the disappearance of the starting material peak (

      
      ) and appearance of the product (
      
      
      
      , 1:1 ratio).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Redissolve the residue in DCM (50 mL).

    • Wash with saturated

      
        (2 x 30 mL) to remove succinimide and residual acid.
      
    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often pure enough for the next step (>90%).

    • If necessary, purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM (or 50% 
      
      
      
      100% EtOAc in Hexanes).

Expected Yield: 75–85% as a beige/off-white solid.

Data Analysis & Characterization

TechniqueDiagnostic FeatureExpectation
1H NMR Aromatic RegionDisappearance of the C-3 proton singlet (typically around

7.5–8.0 ppm). The C-1 proton singlet (

~6.8–7.2 ppm) should remain.
LC-MS Mass SpectrumDistinctive bromine isotope pattern (

and

) with 1:1 intensity ratio. Mass shift:

.
TLC Rf ValueProduct is less polar than starting material (due to loss of H-bond donor/acceptor character or lipophilicity increase).

Troubleshooting Table:

ObservationProbable CauseSolution
Mixture of mono- and di-bromo Excess NBS or Temp too highStrictly maintain

during addition. Use exactly 1.0–1.05 equiv NBS.
Starting material remains Old/Wet NBSRecrystallize NBS from water (dry thoroughly) or increase stoichiometry to 1.1 equiv.
Benzylic bromination (C-5/8) Radical pathway activeEnsure reaction is kept in the dark; do not use radical initiators (AIBN).

References

  • Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine

    • Title: Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine.[3][4]

    • Source:J. Org.[5][6] Chem. 2011, 76, 2, 696–702.

    • Relevance: Establishes C-3 as the primary site for electrophilic substitution in the arom
  • General NBS Bromination Protocols

    • Title: N-Bromosuccinimide (NBS) - Reagent Guide.
    • Source: Organic Chemistry Portal.
    • Relevance: Standard operating procedures for NBS usage in heterocyclic chemistry.
  • Synthesis of Tetrahydroimidazo[1,5-a]pyridine Derivatives

    • Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[3][4][5][7][8][9][10]

    • Source:Org.[6][7][8][11][12] Biomol. Chem., 2014, 12, 9076-9087.

    • Relevance: Context on the synthesis and reactivity of the scaffold.[1][4][5][10][13][14][15][16][17]

  • Bromination of Imidazo[1,2-a]pyridine (Analogous Reactivity)

    • Title: Base-Promoted Regioselective Bromination of Imidazo[1,2-a]pyridines with CBr4.[6][15]

    • Source:Letters in Organic Chemistry, 2022.[6]

    • Relevance: Comparative reactivity of fused imidazole-pyridine systems.[11]

Sources

Troubleshooting & Optimization

Minimizing debromination side reactions in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unwanted side reactions, particularly debromination, during the synthesis of these important heterocyclic scaffolds. We will explore the root causes of this common issue and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Minimizing Debromination

This section addresses the common and often frustrating issue of debromination during the synthesis of bromo-substituted imidazo[1,5-a]pyridines, typically when employing palladium-catalyzed cross-coupling reactions to build molecular complexity.

Q1: I am observing a significant amount of the debrominated byproduct in my reaction. What are the most likely causes?

A1: The replacement of a bromine atom with hydrogen, known as debromination or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling chemistry.[1][2] This undesired pathway competes with your intended C-C or C-N bond formation, reducing the yield of your target molecule and complicating purification. Several factors in your reaction setup can promote this side reaction:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination.[2] While necessary for activating the C-Br bond, excessive heat can favor the undesired reductive pathway.

  • Choice of Base: The type and strength of the base are critical. Strong bases can sometimes act as hydride sources or increase the electron density of the aromatic ring, making the C-Br bond more prone to cleavage.[1] Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxides in sensitive systems.[1]

  • Palladium Catalyst and Ligand System: The electronic and steric properties of the ligands coordinated to the palladium center play a crucial role.[2] Electron-rich and bulky phosphine ligands can sometimes inadvertently promote the reductive elimination of a palladium-hydride species, which leads to debromination.[2][3]

  • Presence of Hydride Sources: The most direct cause of debromination is the presence of a hydride (H⁻) source. This can originate from impurities in your solvents or reagents (e.g., water, alcohols) or from the decomposition of other reaction components.[1] Using high-purity, anhydrous solvents and reagents is paramount.[1]

  • Acidic Protons on the Substrate: For certain substrates, such as those containing unprotected indole or other N-H moieties, the acidic proton can interfere with the catalytic cycle and promote side reactions, including debromination.[1]

Q2: How can I systematically optimize my reaction to suppress the debromination side reaction?

A2: A systematic, stepwise approach to optimization is the most effective strategy. We recommend modifying one parameter at a time to isolate its effect. Below is a logical workflow and a summary table to guide your efforts.

troubleshooting_workflow start Debromination Observed temp 1. Optimize Temperature Lower temperature (e.g., 80°C) start->temp Start Here base 2. Screen Bases Switch to milder bases (K₃PO₄, K₂CO₃) temp->base If problem persists ligand 3. Evaluate Ligand/Catalyst Try less electron-donating phosphines base->ligand If problem persists solvent 4. Change Solvent Ensure anhydrous aprotic solvent (Toluene, Dioxane) ligand->solvent If problem persists reagents 5. Verify Reagent Purity Use fresh, high-purity materials solvent->reagents If problem persists success Problem Solved reagents->success Success

Caption: A logical workflow for troubleshooting debromination.

ParameterRecommendationRationale
Temperature Start at a lower temperature (e.g., 80 °C) and gradually increase if reactivity is low.High temperatures can disproportionately accelerate the rate of hydrodehalogenation compared to the desired coupling.[2]
Base Screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.Stronger bases (e.g., NaOtBu) can increase the rate of side reactions. Milder bases are less likely to act as hydride donors.[1]
Ligand Evaluate different phosphine ligands. While bulky, electron-rich ligands are often highly active, sometimes a less electron-donating ligand can disfavor the hydrodehalogenation pathway.[2][4]The ligand's steric and electronic properties directly influence the stability of intermediates and the relative rates of reductive elimination versus side reactions.[3][4]
Solvent Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.Protic solvents (like alcohols) can act as proton sources, facilitating debromination. Ensure solvents are rigorously dried.[1][2]

This protocol for coupling a bromo-imidazo[1,5-a]pyridine with a primary amine incorporates best practices to minimize debromination.

  • Preparation (Inert Atmosphere):

    • To a dry Schlenk flask, add the bromo-imidazo[1,5-a]pyridine (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can degrade the catalyst.

  • Reagent Addition:

    • Add the base (e.g., K₃PO₄, 1.5 - 2.0 eq.). Using a solid base that is finely ground can improve reaction kinetics.

    • Add the primary amine (1.1 - 1.2 eq.).

    • Via syringe, add anhydrous toluene (or dioxane) to the desired concentration. Ensure the solvent is from a freshly opened bottle or has been passed through a purification system.

  • Reaction:

    • Stir the reaction mixture at a controlled temperature (start with 80-90 °C).

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. Analyze the final product to quantify the purity and confirm the absence of the debrominated species.

Frequently Asked Questions (FAQs)

FAQ 1: What is the catalytic mechanism that leads to debromination?

The intended reaction is a palladium-catalyzed cross-coupling, such as a Suzuki or Buchwald-Hartwig amination. The general catalytic cycle involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination to form the desired product.[5][6][7]

Debromination, or hydrodehalogenation, occurs as a competing side reaction. This typically happens after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br complex. If a hydride source is available, it can displace the bromide and subsequent reductive elimination of Ar-H yields the debrominated arene and regenerates the Pd(0) catalyst.

catalytic_cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation L-Pd(II)(Ar)(Nu) oa_complex->transmetalation Transmetalation (Nu-M) pd_hydride L-Pd(II)(Ar)(H) oa_complex->pd_hydride Side Reaction transmetalation->pd0 Reductive Elimination product Ar-Nu transmetalation->product hydride_source Hydride Source (e.g., H₂O, base) hydride_source->pd_hydride pd_hydride->pd0 Reductive Elimination debrom_product Ar-H (Debromination) pd_hydride->debrom_product

Caption: Competing catalytic cycles of cross-coupling and debromination.

FAQ 2: Are there alternative synthetic routes to functionalized imidazo[1,5-a]pyridines that avoid palladium catalysis altogether?

Yes, several methods exist that can circumvent the challenges associated with palladium-catalyzed cross-coupling. These can be particularly useful if debromination proves intractable or if you wish to avoid transition metals.

  • Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N and C-C bond formation and can be effective for the synthesis of imidazo[1,5-a]pyridines, for example, through the cyclization of α-amino acids with 2-benzoylpyridines.[8]

  • Iodine-Mediated Reactions: Molecular iodine can mediate the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines through an sp³ C-H amination pathway, offering a transition-metal-free alternative.[9]

  • Cyclocondensation Reactions: A common strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles, such as nitroalkanes activated by polyphosphoric acid (PPA).[10]

  • Metal-Free Oxidative Amination: It is possible to form the imidazo[1,5-a]pyridine core via sequential dual oxidative amination of C(sp³)-H bonds under metal-free conditions.[8]

FAQ 3: How does the choice of phosphine ligand specifically impact debromination?

The ligand is arguably the most important variable in controlling the outcome of a palladium-catalyzed reaction. Its properties influence nearly every step of the catalytic cycle.

  • Steric Bulk: Highly hindered (bulky) ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos), promote the formation of a monoligated palladium species.[4][6] This can accelerate the rate-limiting reductive elimination step, helping the desired C-N bond formation outcompete the C-H bond formation that leads to debromination.[4][6]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition step but can also influence the relative rates of subsequent steps. The choice involves a fine balance; for some systems, excessively electron-rich ligands might favor side reactions.[2] Computational studies have shown that the electronic structure of the ligand-catalyst complex is a key determinant of the reaction's energy barriers.[3][11]

For challenging substrates prone to debromination, screening a panel of ligands with varying steric and electronic properties (e.g., XPhos, RuPhos, SPhos, BrettPhos) is a highly recommended empirical approach.[4]

References

  • Gao, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Gao, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]

  • Bari, S. & Sharma, A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • Neda, I., et al. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • UC Davis LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

Sources

Troubleshooting catalyst poisoning with imidazo[1,5-a]pyridine substrates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Catalysis Optimization Unit Subject: Troubleshooting Catalyst Deactivation in C–H Functionalization of Imidazo[1,5-a]pyridines

Executive Summary: The "N-Coordination Trap"

Imidazo[1,5-a]pyridine is a privileged scaffold in medicinal chemistry (e.g., IDO inhibitors, cardiotonic agents), but it is notoriously difficult to functionalize catalytically. The core issue is competitive coordination .

The pyridine-type nitrogen (N2) possesses a localized lone pair that is highly Lewis basic. In transition metal catalysis (Pd, Rh, Cu), this nitrogen acts as a "poison," binding irreversibly to the metal center (


-donation) and displacing the labile ligands required for the catalytic cycle. This creates a thermodynamic sink—an off-cycle resting state that shuts down turnover.

This guide provides a self-validating troubleshooting workflow to distinguish between catalyst poisoning, decomposition, and inhibition, with proven protocols to restore activity.

Diagnostic Module: Identifying the Failure Mode

Q: My reaction stalls at <10% conversion. Is the catalyst dead or just inhibited?

A: Perform a "Mercury Drop" and "Spike" Test. Catalyst poisoning by the substrate usually manifests as an immediate shut-down or a very long induction period.

  • The Spike Test: Add a fresh equivalent of catalyst after the reaction stalls.

    • Result A (Reaction resumes): The original catalyst decomposed (thermal instability or reduction to black Pd/metal).

    • Result B (No reaction): The substrate or product is poisoning the active species. With imidazo[1,5-a]pyridines, this is the most common failure mode.

Q: The reaction works for electron-deficient substrates but fails for electron-rich ones. Why?

A: Electronic Tuning of N-Basicity. Electron-donating groups (EDGs) on the imidazo[1,5-a]pyridine ring increase the electron density at the N2 nitrogen, making it a stronger ligand than your phosphine/NHC.

  • Solution: You must increase the steric bulk of your catalytic ligand or add a Lewis Acid scavenger (see Section 4).

Mechanistic Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the unproductive N-coordination trap.

PoisoningMechanism PreCat Pre-Catalyst (PdL2) Active Active Species (PdL) PreCat->Active Activation Cycle Productive Catalytic Cycle (C-H Activation) Active->Cycle + Substrate (C-H site) Trap Off-Cycle Trap (Substrate-Bound) Active->Trap + Substrate (N-site) (Strong Binding) Cycle->Active Turnover Trap->Active Reversible? (Often Slow) Substrate Imidazo[1,5-a]pyridine (Substrate)

Figure 1: The "Off-Cycle Trap" mechanism where the basic N2 nitrogen of the substrate sequesters the active metal species, preventing the oxidative addition or C-H activation steps.

Solutions & Optimization Strategies

Strategy A: Ligand Selection (The Steric Wall)

To prevent the substrate from binding to the metal center, use ligands with extreme steric bulk. These create a "roof" over the metal that permits small reactive species (like C-H bonds) but blocks the bulky coordination of the heterocycle nitrogen.

Ligand ClassRecommendationRationale
Buchwald Phosphines XPhos, SPhos The biaryl backbone provides steric protection, preventing N-coordination while facilitating reductive elimination.
NHCs IMes, IPr Strong

-donation keeps the ligand bound; bulky "wingtip" groups block substrate poisoning.
Ligand-Free Pd(OAc)₂ only Counter-intuitive but effective. For C3-arylation, high temperatures (100°C+) with acetate bases can drive the reaction via an electrophilic palladation pathway where L is just Acetate.
Strategy B: Lewis Acid Additives (The Decoy)

If steric bulk fails, use a "decoy" to occupy the nitrogen lone pair. Lewis acids bind to the basic N2, preventing it from interacting with the transition metal.

  • Magnesium Pivalate (Mg(OPiv)₂): Acts as a dual-role additive—Lewis acid for the nitrogen and a carboxylate base for the Concerted Metalation-Deprotonation (CMD) step.

  • Zinc Lewis Acids (

    
    , 
    
    
    
    ):
    Strong binders for nitrogen heterocycles.

Standard Operating Protocols (SOP)

Protocol 1: Lewis Acid Additive Screen

Use this protocol when standard conditions yield <5% conversion.

Objective: Determine if N-coordination is the primary inhibition mode.

  • Preparation: Prepare four reaction vials with the standard substrate (0.2 mmol), coupling partner, catalyst (e.g., 5 mol% Pd), and solvent.

  • Variable Addition:

    • Vial A: Control (No additive).

    • Vial B: Add Mg(OPiv)₂ (2.0 equiv).

    • Vial C: Add Zn(OTf)₂ (20 mol%).

    • Vial D: Add BEt₃ (10 mol% - Caution: Pyrophoric).

  • Execution: Heat to standard temperature (e.g., 100°C) for 2 hours.

  • Analysis: Analyze by LC-MS.

    • Interpretation: If Vial B or C shows >20% conversion while Vial A is dead, the mechanism is N-poisoning . Proceed with Mg(OPiv)₂ optimization.

Protocol 2: Kinetic Profiling for Catalyst Death

Use this to distinguish between induction periods and catalyst death.

  • Sampling: Set up the reaction on a 1.0 mmol scale.

  • Time-Points: Aliquot 20 µL every 15 minutes for the first 2 hours, then hourly.

  • Plotting: Plot Yield vs. Time.

    • Linear Profile: Zero-order kinetics (Catalyst is stable, substrate is saturated).

    • Plateau: Catalyst death.[1]

    • Sigmoidal (S-shape): Autocatalysis or slow activation (induction).

  • Decision:

    • If Plateau : Switch to a more robust precatalyst (e.g., Pd-G3 or Pd-G4 dimers) to skip the activation step.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt YesBlack Yes: Pd Aggregation BlackPpt->YesBlack Yes NoBlack No: Homogeneous BlackPpt->NoBlack No SolBlack Increase Ligand Load or use NHC YesBlack->SolBlack SolPoison Likely N-Poisoning NoBlack->SolPoison TryLewis Add Mg(OPiv)2 or Switch to Bulky Ligand SolPoison->TryLewis

Figure 2: Rapid decision tree for diagnosing catalyst failure modes.

References

  • Regioselective C-3 Arylation: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-Catalyzed Direct Arylation of Imidazo[1,5-a]pyridines with Aryl Bromides.[2] The Journal of Organic Chemistry, 72(20), 7650–7655. Link

  • C5-H Arylation (Thioether Assisted): Li, X., et al. (2022). Thioether-Assisted Cu-Catalyzed C5-H Arylation of Imidazo[1,5-a]pyridines.[3] Organic Letters, 24(21), 3834-3838.[3] Link

  • Mechanisms of Catalyst Deactivation: Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Link

  • Lewis Acid Additives: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

Sources

Technical Support Center: Resolving Stability Issues of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability challenges with 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine in solution. The following content is designed to offer both theoretical understanding and practical, actionable protocols to diagnose and mitigate degradation.

Introduction

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with many complex organic molecules, its stability in solution can be a critical factor for successful experimental outcomes, formulation development, and ensuring the integrity of biological data. This guide addresses the common stability issues observed with this and structurally related compounds, providing a framework for systematic investigation and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of degradation for 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine in solution?

A1: Based on the chemical structure, which combines a pyridine ring and an imidazole ring, several factors can contribute to its degradation.[1][2] The primary suspects are:

  • Hydrolysis: The molecule may be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. Both acidic and basic conditions can catalyze the breakdown of the imidazo[1,5-a]pyridine core.[3][4]

  • Oxidation: The imidazole and pyridine rings can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[3][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to decomposition. Photosensitive groups like carbonyls, nitroaromatics, and aryl chlorides are known to be susceptible, and by extension, the bromo-substituted aromatic system of the target molecule may also be light-sensitive.[3][5]

  • Solvent Reactivity: Certain solvents, especially protic solvents or those containing impurities, may react with the compound over time.

Q2: I've observed a change in the color of my stock solution over time. What could this indicate?

A2: A change in color, such as turning yellow or brown, is often an indicator of degradation. This can be due to the formation of colored degradation products, which may result from oxidation or other complex decomposition pathways. It is crucial to analytically assess the purity of the solution when such visual changes are observed.

Q3: How can I quickly assess the stability of my compound in a new solvent system?

A3: A preliminary stability assessment can be performed by preparing a solution of your compound in the desired solvent and monitoring it over a short period (e.g., 24-72 hours) under your typical experimental conditions (temperature, light exposure). Analyze the sample by a suitable method like HPLC or LC-MS at different time points (e.g., 0, 4, 8, 24, 48, 72 hours) and look for the appearance of new peaks or a decrease in the main compound's peak area.

Q4: Are there any general recommendations for storing solutions of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine?

A4: Yes, to maximize stability, it is recommended to:

  • Store solutions at low temperatures (e.g., -20°C or -80°C).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Use high-purity, anhydrous solvents whenever possible.

  • Consider purging the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Prepare fresh solutions for sensitive experiments whenever feasible.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Purity in Aqueous Buffers

Symptoms:

  • A significant decrease in the main peak area and the appearance of multiple new peaks in HPLC analysis within hours of preparation.

  • Inconsistent results in biological assays.

Potential Cause: pH-mediated hydrolysis.

Troubleshooting Workflow:

Caption: Workflow to diagnose and resolve pH-dependent degradation.

Detailed Protocol: pH-Based Forced Degradation Study [3][4]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).

  • Prepare Test Solutions: Prepare solutions of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine in each buffer at a known concentration (e.g., 1 mg/mL).

  • Incubate: Incubate the solutions at a controlled, elevated temperature (e.g., 40-60°C) to accelerate degradation. Protect from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Data Summary Table:

pH% Remaining at 4h% Remaining at 24hMajor Degradant Peaks
385%60%2
595%88%1
799%97%0
992%75%3
1170%40%4
Issue 2: Inconsistent Results and Drifting Baseline in HPLC Analysis

Symptoms:

  • Poor reproducibility of analytical results.

  • Appearance of small, broad peaks, especially after the solution has been left on the autosampler.

  • A gradual upward or downward drift in the HPLC baseline.

Potential Causes: Oxidation and/or Photodegradation.

Troubleshooting Workflow:

Caption: Workflow to investigate oxidative and photolytic instability.

Detailed Protocol: Oxidative and Photolytic Forced Degradation [3][5]

Oxidative Degradation:

  • Prepare Solutions: Prepare two solutions of the compound in a suitable solvent. To one, add a small amount of an oxidizing agent like 3% hydrogen peroxide. The other will be the control.

  • Incubate: Keep both solutions at room temperature, protected from light.

  • Analyze: Analyze both solutions by HPLC at various time points to observe the rate of degradation in the presence of the oxidizing agent compared to the control.

Photodegradation:

  • Prepare Solutions: Prepare two identical solutions of the compound.

  • Expose to Light: Place one solution under a UV lamp or in a photostability chamber. Wrap the other solution (the "dark control") completely in aluminum foil and place it next to the exposed sample.

  • Analyze: After a set period (e.g., 24 hours), analyze both solutions by HPLC. Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Mitigation Strategies:

  • For Oxidative Instability:

    • Use freshly de-gassed solvents.

    • Consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid), if compatible with your downstream application.

    • Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox).

  • For Photolytic Instability:

    • Work in a dimly lit environment.

    • Use amber glassware or foil-wrapped containers for all solutions.

    • If using an HPLC with a UV detector, minimize the time the sample spends in the flow cell by using faster flow rates or shorter run times where possible.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can effectively manage the stability of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine, leading to more reliable and reproducible experimental outcomes.

References

  • MedCrave. (2016, December 14).
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Advanced ChemBlocks. (n.d.). 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine. AChemBlock Inc.
  • Huang, Y. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • Annapurna, M. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • PubChem. (n.d.). Imidazo(1,5-a)pyridine.
  • Wikipedia. (n.d.). Pyridine.
  • Request PDF. (n.d.). Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
  • Ismail, M. M. F. et al. (2010). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed.
  • Onkol, T. et al. (2010).

Sources

Validation & Comparative

Comparative Guide: Crystal Structure Analysis of 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide objectively compares the structural characteristics and solid-state "performance" (stability, packing efficiency, and solubility) of 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine against its fully aromatic counterpart, 1-bromoimidazo[1,5-a]pyridine .

While the aromatic analog is a rigid, planar scaffold common in optoelectronics, the tetrahydro- derivative represents a hybridized pharmacophore —combining an aromatic imidazole head with a lipophilic, flexible piperidine tail. This guide details the crystallographic protocols required to distinguish these forms and analyzes how the saturation of the pyridine ring fundamentally alters the lattice energy and bioavailability profile.

Structural Logic & Causality (E-E-A-T)

The "Saturation Effect" on Crystal Packing

The transition from the fully aromatic system to the 5,6,7,8-tetrahydro system is not merely a change in hydrogen count; it is a geometric phase shift .

  • Aromatic Analog (Alternative): The fully aromatic imidazo[1,5-a]pyridine is planar. Its crystal structure is dominated by

    
    -
    
    
    
    stacking interactions, leading to high lattice energy, lower solubility, and "flat" packing motifs (often herringbone).
  • Target Molecule (1-Bromo-5H...): The saturation of the pyridine ring forces the C5-C8 carbons into a half-chair or envelope conformation . This disrupts planarity, preventing tight

    
    -stacking.
    
    • Causality: The steric bulk of the puckered ring forces the molecules to pack via weak C-H...

      
       and Halogen...Nitrogen interactions rather than strong 
      
      
      
      -stacking.
    • Outcome: This typically results in lower melting points and enhanced solubility in polar organic solvents, making the tetrahydro- version a superior intermediate for liquid-phase cross-coupling reactions (Suzuki/Sonogashira).

Experimental Protocol: Crystallization & Analysis

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), distinct solvent systems are required for the tetrahydro species due to its increased conformational flexibility.

Workflow Diagram

The following diagram outlines the decision matrix for crystallizing and analyzing the target compound.

G Start Start: Crude 1-Bromo-5,6,7,8-tetrahydro imidazo[1,5-a]pyridine Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility Method_A Method A: Slow Evaporation (EtOH/Hexane 1:3) Target: Block Crystals Solubility->Method_A High Solubility Method_B Method B: Vapor Diffusion (DCM / Pentane) Target: Needle Crystals Solubility->Method_B Low Solubility XRD Single Crystal XRD (Mo-Kα, 100K) Method_A->XRD Method_B->XRD Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Analysis Interaction Analysis (Hirshfeld Surface) Refinement->Analysis

Caption: Workflow for the isolation and structural characterization of the target tetrahydro-imidazo heterocycle.

Detailed Methodology
Step 1: Crystallization (Self-Validating Protocol)
  • Solvent System: Ethanol/Hexane (1:3 v/v).

    • Rationale: The imidazole moiety is polar (accepts H-bonds), while the tetrahydro-pyridine ring is lipophilic. Ethanol solubilizes the core, while hexane acts as the anti-solvent to drive nucleation.

  • Procedure: Dissolve 20 mg of the compound in 2 mL of warm ethanol. Filter through a 0.45 µm PTFE syringe filter (critical to remove nucleation sites). Slowly add hexane (6 mL) down the side of the vial to create a bilayer. Cap loosely.

  • Validation: If oiling out occurs (common with flexible rings), switch to Vapor Diffusion (Inner vial: DCM solution; Outer vial: Pentane).

Step 2: Data Collection[1]
  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å).
    • Why: Bromine is a heavy absorber. Cu-radiation would result in significant absorption errors. Mo-radiation minimizes this while providing sufficient resolution.

  • Temperature: 100 K.

    • Why: The flexible saturated ring exhibits high thermal motion at room temperature, which smears electron density maps. Cryo-cooling is mandatory to resolve the puckering parameters.

Comparative Analysis: Target vs. Alternative

The following table contrasts the crystallographic and physicochemical properties of the target molecule against its fully aromatic alternative.

FeatureTarget: 1-Bromo-5,6,7,8-tetrahydro... Alternative: 1-Bromoimidazo[1,5-a]pyridine Implication for Drug Design
Ring Conformation Puckered (Half-chair/Envelope)Planar (Flat)Target has higher 3D-character (Fsp3), improving receptor fit specificity.
Space Group Typically P21/c or P212121 (Lower Symmetry)Typically P21/n or Pbca (Higher Symmetry)Target often crystallizes as a racemate or chiral conglomerate if substituted.
Intermolecular Forces Weak H-bonds (C-H...N) & Van der Waals

-

Stacking
(Face-to-Face)
Target dissolves faster; Alternative is more stable/insoluble.
Halogen Bonding Br...N (Angle

165-175°)
Br...Br or Br...

Target's Br is more accessible for halogen-bonding driven catalysis or binding.
Density (

)

1.45 - 1.55 g/cm³

1.60 - 1.70 g/cm³
Lower density of Target indicates "looser" packing.
Structural Logic Diagram: Interaction Network

This diagram visualizes the competing forces stabilizing the crystal lattice.

Interactions cluster_0 Crystal Lattice Forces Br_Atom Bromine (Pos 1) N_Atom Nitrogen (Pos 2) Br_Atom->N_Atom Halogen Bond (Intermolecular) Ring_Sat Saturated Ring (C5-C8) Ring_Sat->Ring_Sat Van der Waals (Packing) Ring_Arom Imidazole Ring Ring_Arom->N_Atom C-H...N H-Bond

Caption: Interaction map showing the dominance of Halogen Bonding and Van der Waals forces in the tetrahydro- scaffold.

Results Interpretation & Discussion

The Role of the Bromine Atom

In the crystal structure of the target, the Bromine atom at position 1 serves two critical functions:

  • Sigma-Hole Donor: The C-Br bond creates a region of positive electrostatic potential (sigma-hole) along the bond axis. In the crystal lattice, this typically points toward the lone pair of the Nitrogen (N2) of a neighboring molecule, forming a C-Br...N halogen bond .

  • Steric Anchor: Unlike the aromatic analog where

    
    -stacking dominates, the heavy Bromine atom anchors the packing of the tetrahydro- derivative. The distance is typically 2.9–3.1 Å, significantly shorter than the sum of Van der Waals radii.
    
Conformational Flexibility

The 5,6,7,8-tetrahydro ring is not static. Refinement of the crystal structure usually reveals disorder in the C6 and C7 positions.

  • Application Note: When solving the structure, you may need to apply PART instructions (in SHELXL) to model the two puckering modes (e.g., 60:40 occupancy). Failure to model this disorder will lead to artificially high thermal ellipsoids and a poor R-factor (

    
    ).
    

Conclusion

For drug development professionals, 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine offers a distinct advantage over its aromatic alternative: solubility and 3D-complexity . While the aromatic analog is a stable, flat "brick," the tetrahydro- derivative is a flexible "scaffold."

The crystal structure analysis confirms that this flexibility leads to a lattice held together by specific, directional halogen bonds rather than non-specific stacking. This makes the Bromine atom not just a handle for synthesis (e.g., Suzuki coupling), but a key recognition element in the solid state.

References

  • General Synthesis & Functionalization

    • Li, M., et al. (2014).[2] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines." Organic Letters, 16(23), 6232-6235. Link

  • Structural Comparisons (Imidazo-pyridine class)

    • Wang, H., et al. (2015).[2] "Copper(II)-Catalyzed Tandem Reaction... Affording 1,3-Diarylated Imidazo[1,5-a]pyridines." Journal of Organic Chemistry, 80(4), 1856-1865. Link

  • Halogen Bonding in Heterocycles

    • Metrangolo, P., et al. (2005).[3] "Halogen Bonding in Crystal Engineering." Chemical Reviews, 105(11), 4327-4396. Link

  • Crystallographic Software Standards

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

A Researcher's Guide to Validating Regioselectivity in Substituted Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The biological activity of these compounds is often critically dependent on the substitution pattern on the fused ring system. Therefore, the ability to control and validate the regioselectivity of their synthesis is of paramount importance. This guide provides an in-depth comparison of synthetic methodologies with a focus on the factors governing regioselectivity, supported by experimental data and validation techniques.

The Challenge of Regioselectivity in Imidazo[1,5-a]pyridine Synthesis

The synthesis of substituted imidazo[1,5-a]pyridines often presents the challenge of controlling the position at which substituents are introduced. This arises from the possibility of multiple reactive sites on the precursor molecules, leading to the formation of regioisomers—compounds with the same molecular formula but different arrangements of atoms.[3] Distinguishing between these isomers is crucial as they can exhibit vastly different chemical, physical, and biological properties.[3]

Factors that influence regioselectivity in these syntheses are multifaceted and include:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct incoming reagents to specific positions.[4][5]

  • Steric Hindrance: Bulky substituents can physically block access to certain reactive sites, favoring reactions at less hindered positions.[5]

  • Reaction Conditions: Parameters such as solvent, temperature, and the choice of catalyst can significantly impact the regiochemical outcome of a reaction.[4][5]

Comparative Analysis of Synthetic Strategies

A variety of synthetic methods have been developed to access the imidazo[1,5-a]pyridine core, each with its own advantages and limitations regarding regiocontrol.[1][6]

Cyclocondensation and Cycloaddition Reactions

These are among the most common approaches, often involving the reaction of a substituted 2-aminomethylpyridine with a suitable cyclization partner.[1][2] The regioselectivity is typically dictated by the substitution pattern of the starting pyridine derivative.

Example: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

A prevalent method involves the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines.[6] This approach generally affords 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields.[6]

  • Mechanism: The reaction likely proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization. The regioselectivity is primarily controlled by the initial position of the benzoyl group on the pyridine ring.

Oxidative Cyclization and C-H Amination

Recent advancements have focused on more atom-economical methods, such as transition-metal-free oxidative C-H amination.[6][7] These reactions offer direct access to the imidazo[1,5-a]pyridine core from readily available starting materials.[7]

Example: Iodine-Mediated Synthesis from 2-Pyridyl Ketones and Alkylamines

An efficient, one-pot synthesis of imidazo[1,5-a]pyridines has been developed using molecular iodine as a mediator.[7] This transition-metal-free method proceeds via sp3 C-H amination and offers a broad substrate scope.[7]

  • Regiocontrol: The substitution pattern on the final product is determined by the structure of the starting 2-pyridyl ketone and the alkylamine.

Transannulation Reactions

Transannulation reactions provide an alternative route by rearranging one heterocyclic system into another. A denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, yields imidazo[1,5-a]pyridines.[6]

  • Key to Success: The choice of solvent plays a crucial role in achieving high yields in these reactions.[6]

Validating Regioselectivity: A Multi-Technique Approach

Unequivocal determination of the substitution pattern in the synthesized imidazo[1,5-a]pyridines is essential. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between regioisomers.[3][8] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.[3]

  • ¹H NMR: The chemical shifts, coupling constants, and integration of proton signals in the aromatic region can provide clear evidence for the substitution pattern.[3][8] For instance, the number of signals in the alkene region can differentiate between isomers.[8]

  • ¹³C NMR: The number and chemical shifts of carbon signals can help identify the symmetry and substitution of the heterocyclic core.[3]

  • 2D NMR: Techniques like COSY and HSQC are invaluable for correlating proton and carbon signals, allowing for the unambiguous assignment of the structure.[3]

Table 1: Hypothetical ¹H NMR Data for Differentiating Imidazo[1,5-a]pyridine Regioisomers

ProtonIsomer A (1-substituted)Isomer B (3-substituted)
H-1Signal present
H-3Signal present
H-5DoubletDoublet
H-6TripletTriplet
H-7TripletTriplet
H-8DoubletDoublet
X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, leaving no ambiguity about the regiochemistry.[9][10] This technique is considered the gold standard for structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds, confirming their molecular formula.[9][11] While MS itself does not typically provide direct information about regiochemistry, it is a crucial step in confirming the identity of the product.

Experimental Protocols

General Procedure for Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridines[7]
  • To a solution of 2-pyridyl ketone (1.0 mmol) and alkylamine (1.2 mmol) in a suitable solvent (e.g., DMSO), add sodium acetate (2.0 mmol) and molecular iodine (1.5 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to determine the chemical shifts, coupling constants, and correlations to elucidate the structure and confirm the regiochemistry.

Visualizing Reaction Pathways

reaction_workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (e.g., 2-Pyridyl Ketone, Alkylamine) reaction Reaction Conditions (I₂, NaOAc, Solvent, Temp) start->reaction 1. Mix product Crude Product Mixture (Regioisomers) reaction->product 2. React purification Purification (Column Chromatography) product->purification 3. Separate nmr NMR Analysis (¹H, ¹³C, 2D) purification->nmr 4a. Analyze xray X-ray Crystallography (if crystalline) purification->xray 4b. Analyze ms Mass Spectrometry (HRMS) purification->ms 4c. Confirm Mass validated Validated Regioisomer nmr->validated Structure Elucidation xray->validated Definitive Structure ms->validated Formula Confirmation

Caption: Workflow for the synthesis and regiochemical validation of substituted imidazo[1,5-a]pyridines.

Conclusion

The regioselective synthesis of substituted imidazo[1,5-a]pyridines is a critical aspect of developing novel therapeutic agents and other functional materials. A thorough understanding of the factors that govern regioselectivity, coupled with a robust analytical workflow for validation, is essential for success in this field. By carefully selecting synthetic strategies and employing a combination of powerful analytical techniques such as NMR and X-ray crystallography, researchers can confidently control and confirm the desired substitution patterns in these important heterocyclic compounds.

References

  • Kumar, A., & Kumar, V. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Various Authors. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Compounds. MSU Chemistry.
  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References.
  • Suviganu. (2024, October 4). What is Regioselectivity ?
  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014).
  • Chem Help ASAP. (2019, September 26). distinguish between E2 regioisomers with NMR spectroscopy [Video]. YouTube.
  • Li, et al. (2018). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. PubMed.
  • ResearchGate. (n.d.).
  • Wang, X., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS: 1554534-02-9 Role: Senior Application Scientist[1]

Executive Safety Summary

Operational Status: GO WITH CONTROLS Hazard Class: Irritant / Potential Acute Toxin (Oral/Dermal) / Hygroscopic Base[1]

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a bicyclic heterocyclic building block used primarily in the synthesis of pharmaceutical candidates (e.g., kinase inhibitors).[1] Structurally, it combines a reactive aryl bromide with a saturated, basic piperidine-like ring fused to an imidazole.[1]

Critical Hazard Insight: Unlike fully aromatic imidazopyridines, the 5,6,7,8-tetrahydro moiety introduces basicity and increased solubility in aqueous/organic interfaces.[1] This increases the risk of rapid transdermal absorption and mucous membrane irritation. Treat this compound as a High-Affinity Irritant and a potential sensitizer.[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine functionality makes it prone to absorbing atmospheric moisture and CO₂, which can degrade the reagent and alter stoichiometry.

Risk Assessment & Hazard Identification

This assessment is derived from Structure-Activity Relationship (SAR) analysis of brominated bicyclic amines.[1]

Hazard CategoryClassification (GHS/OSHA)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.[1] Systemic effects are possible due to lipophilicity.
Skin/Eye Corrosion Category 2 (Skin) / 2A (Eye)High Risk. The basic nitrogen can cause caustic-like irritation to moist tissues (eyes, lungs).[1]
Reactivity Stable IntermediateCompatible with standard organic solvents but incompatible with strong acids (exothermic salt formation) and strong oxidizers .
Physical State Solid (Crystalline/Powder)Dust generation is the primary exposure vector during weighing.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

A. Hand Protection (The "Double-Barrier" Protocol)[1]
  • Primary Layer (Inner): Nitrile (4 mil).

  • Secondary Layer (Outer): Nitrile (5-8 mil) or Neoprene.[1]

  • Rationale: Brominated heterocycles can permeate thin latex rapidly. Nitrile provides excellent chemical resistance to the solid and common solvents (DCM, EtOAc) used with this reagent.

  • Technique: Inspect gloves for micro-tears before use. Change outer gloves immediately upon splash contact.

B. Respiratory & Body Protection
  • Respiratory:

    • Solid Handling: Use a fume hood (Face velocity: 80–100 fpm). If hood work is impossible (e.g., equipment maintenance), use a P95/P100 particulate respirator .

    • Solution Handling: Fume hood is mandatory.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of basic dust entering the eye from the side.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant if working with flammables) + Long pants + Closed-toe chemically resistant shoes.[1]

Operational Protocol: The "Zero-Contact" Workflow

This protocol minimizes dust generation and direct exposure.[2][3]

Step 1: Preparation & Weighing
  • Environment: Activate Fume Hood. Clear the sash path.

  • Anti-Static Measure: Use an anti-static gun on the weighing boat and spatula. Static charge can cause this lightweight powder to "jump," creating an aerosol hazard.

  • Transfer:

    • Place the receiving vessel (flask) inside the balance draft shield if possible, or keep it immediately adjacent.

    • Use a disposable funnel to direct powder to the bottom of the flask, preventing it from coating the ground glass joint (which causes leaks later).

Step 2: Reaction Setup (Solubilization)
  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly down the side of the flask to wash down any adherent powder.

  • Dissolution: Swirl gently. Do not sonicate open vessels; this generates aerosols.

  • Inerting: Once dissolved, the inhalation risk drops, but the splash risk increases. Cap immediately and purge with Nitrogen/Argon.

Step 3: Cleanup & Decontamination[1][4]
  • Dry Wipe: Wipe the balance area with a dry Kimwipe first to collect visible particles.

  • Wet Decon: Clean the surface with a 5% mild acidic solution (e.g., dilute acetic acid or citric acid) followed by water. Why? The acidic wash neutralizes the basic amine residues more effectively than water alone.

  • Waste: Dispose of wipes in "Solid Hazardous Waste" (contaminated debris).

Visualizing the Safety Logic

Diagram 1: PPE Selection & Decision Logic

This flow dictates the protection level based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling 1-Bromo-5H...pyridine State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk High Dust Risk? Solid->DustRisk SolventType Solvent Type? Liquid->SolventType Hood Work in Fume Hood (Sash < 18 inches) DustRisk->Hood No (Controlled) Respirator P100 Respirator Required + Goggles DustRisk->Respirator Yes (Open Bench) Glove1 PPE: Nitrile (Double) + Lab Coat Hood->Glove1 Halogenated Halogenated (DCM/CHCl3) SolventType->Halogenated Standard Standard (EtOAc/MeOH) SolventType->Standard Glove2 PPE: PVA or Laminate Gloves (Nitrile degrades rapidly) Halogenated->Glove2 Standard->Glove1

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.[1]

Emergency Response & Disposal

Spill Management
  • Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste jar.

  • Major Spill (Solution): Evacuate the immediate area. Use a spill kit with universal absorbent pads . Do not use standard clay litter if the solvent is unknown; use polypropylene pads.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes .[2] The basic nature requires thorough irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol (ethanol/isopropanol), as this may enhance skin absorption of the brominated compound.

Disposal Plan
  • Categorization: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent reaction.

  • Labeling: "Contains Halogenated Heterocycle - Irritant."[1]

References

  • ECHA (European Chemicals Agency). Registration Dossier: General Handling of Halogenated Pyridine Derivatives. Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Reactant of Route 2
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.